molecular formula C8H14O4 B6166161 2-(ethoxycarbonyl)-2-methylbutanoic acid CAS No. 80163-58-2

2-(ethoxycarbonyl)-2-methylbutanoic acid

Cat. No.: B6166161
CAS No.: 80163-58-2
M. Wt: 174.19 g/mol
InChI Key: YWSZGMNCVYAZHJ-UHFFFAOYSA-N
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Description

2-(ethoxycarbonyl)-2-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of an ethoxycarbonyl group attached to a methylbutanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxycarbonyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the use of ethyl chloroformate as the ethoxycarbonylating agent. In this process, 2-methylbutanoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, yielding this compound as the main product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxycarbonyl group, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

2-(ethoxycarbonyl)-2-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)-2-methylbutanoic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or carboxylation reactions. The ethoxycarbonyl group can be cleaved to release ethanol and the corresponding carboxylic acid, which can then participate in further biochemical processes.

Comparison with Similar Compounds

2-(ethoxycarbonyl)-2-methylbutanoic acid can be compared with other similar compounds such as:

    2-(methoxycarbonyl)-2-methylbutanoic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, resulting in different reactivity and properties.

    2-(ethoxycarbonyl)-2-methylpropanoic acid: The presence of a propanoic acid backbone instead of a butanoic acid backbone alters the compound’s steric and electronic characteristics.

    2-(ethoxycarbonyl)-2-ethylbutanoic acid: The substitution of a methyl group with an ethyl group affects the compound’s physical and chemical properties.

Properties

CAS No.

80163-58-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-ethoxycarbonyl-2-methylbutanoic acid

InChI

InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)

InChI Key

YWSZGMNCVYAZHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)C(=O)OCC

Purity

95

Origin of Product

United States

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